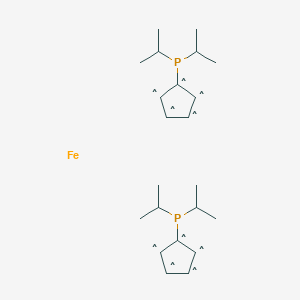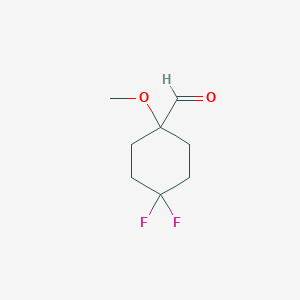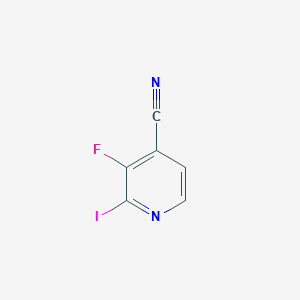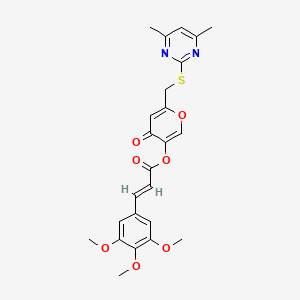![molecular formula C18H20ClN3O3S B2480210 N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920233-41-6](/img/structure/B2480210.png)
N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The specified chemical is indicative of a broad class of compounds featuring cyclopenta[d]pyrimidinyl motifs, which are often explored for their potential biological activities and chemical properties. While specific literature on this compound may be scarce, related research provides insights into similar structures.
Synthesis Analysis
Synthesis methods for cyclopenta[d]pyrimidinyl-thioacetamide derivatives typically involve multi-step reactions, starting from pyrimidinones or related precursors. For instance, compounds with structural similarities have been synthesized using condensation reactions involving amides and chloroacetamides, followed by cyclization steps to introduce the cyclopenta[d]pyrimidinyl ring (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a folded conformation around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure. Crystallographic studies on related compounds have shown specific angles of inclination between the pyrimidine ring and adjacent benzene rings, illustrating the complex 3D arrangements these molecules can adopt (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of the cyclopenta[d]pyrimidinyl moiety and the thioacetamide group can lead to various chemical transformations. For example, the presence of the thioacetamide group might allow for nucleophilic substitution reactions or facilitate the formation of cyclic structures when reacted with electrophiles or during condensation reactions (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can be significantly influenced by their specific structural features, including the presence of substituents on the aromatic rings and the nature of the heterocyclic system. However, detailed analysis of these properties requires experimental data specific to the compound .
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The cyclopenta[d]pyrimidinyl-thioacetamide compounds may exhibit unique chemical behaviors due to the interaction between the pyrimidine nitrogen atoms and the thioacetamide sulfur, affecting their potential as ligands or in catalysis (Gangjee et al., 2005).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Antimicrobial Activity of Pyrimidinone Derivatives : A study by Hossan et al. (2012) explored the synthesis of various pyrimidinones and their derivatives, demonstrating good antibacterial and antifungal activities. These findings suggest that compounds with similar pyrimidinone structures could potentially serve as antimicrobial agents Hossan et al., 2012.
Anticancer Applications
- Synthesis of Pyrimidine Derivatives as Anticancer Agents : Research by Su et al. (1986) involved synthesizing pyrido[2,3-d]pyrimidine derivatives, showing significant in vitro and in vivo anticancer activity. This suggests that pyrimidine-based structures, similar to the one , may have potential applications in cancer treatment Su et al., 1986.
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory and Analgesic Properties : A study by Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties, including derivatives of benzodifuranyl and thiazolopyrimidines. This research indicates that compounds with such structural elements might have therapeutic applications in managing inflammation and pain Abu‐Hashem et al., 2020.
Neuropharmacological Applications
- Anticonvulsant Properties of Pyrimidine Derivatives : Severina et al. (2020) focused on synthesizing (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. The study highlighted moderate anticonvulsant activity, suggesting that similar compounds could be explored for neuropharmacological applications Severina et al., 2020.
Enzyme Inhibition
- Inhibition of Myeloperoxidase Enzyme : The thiouracil derivative PF-06282999 was studied for its potential as an irreversible inactivator of the myeloperoxidase enzyme, which could have implications for treating cardiovascular diseases. This indicates that compounds with thiouracil motifs might be useful in enzyme inhibition Dong et al., 2016.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-13-6-4-12(5-7-13)10-20-16(24)11-26-17-14-2-1-3-15(14)22(8-9-23)18(25)21-17/h4-7,23H,1-3,8-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLPEODACCRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)



![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)
